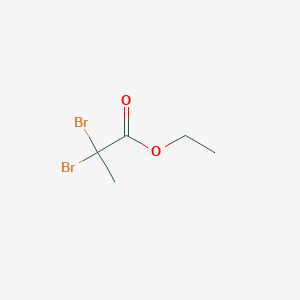

Ethyl 2,2-dibromopropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2,2-dibromopropanoate is a useful research compound. Its molecular formula is C5H8Br2O2 and its molecular weight is 259.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Pharmaceutical Applications

Ethyl 2,2-dibromopropanoate serves as a key intermediate in the synthesis of various biologically active compounds. It is particularly valuable in the preparation of heterocyclic structures that are prevalent in pharmaceuticals. For instance, it has been utilized to synthesize 1,4-benzoxathian derivatives , which exhibit significant biological activity.

Case Study: Synthesis of Benzoxathian Derivatives

In one study, this compound was reacted with 2-mercaptophenol under reflux conditions to yield ethyl 1,4-benzoxathian-2-carboxylate with a notable regioselectivity influenced by the reaction medium's polarity. The reaction demonstrated a yield of approximately 60% for one isomer and 40% for another, highlighting the compound's utility as a precursor in targeted organic synthesis .

Catalytic Applications

This compound has also been employed as a catalyst in polymerization reactions. It has been specifically noted for its role in the polymerization of ethyl acrylate , facilitating the formation of polymers with tailored properties .

Table: Summary of Catalytic Applications

| Application | Description |

|---|---|

| Polymerization of Ethyl Acrylate | Acts as a catalyst to enhance reaction efficiency |

| Synthesis of Heterocycles | Key intermediate for various biologically active compounds |

Toxicological Considerations

While this compound has significant applications, it is essential to note its toxicological profile. The compound is classified as toxic if swallowed or upon skin contact and can cause severe skin burns and eye damage . Proper safety measures should be implemented when handling this compound.

化学反应分析

Radical Bromination

Radical bromination provides an alternative route for synthesizing ethyl 2,2-dibromopropanoate. For example, ethyl α-bromo-α-trimethylsilylacetate undergoes bromination under radical conditions to form the dibromo product . This approach avoids strong bases and is suitable for substrates sensitive to enolate formation.

Conversion to Ynolates

This compound serves as a precursor to ynolates, which are valuable intermediates in alkyne synthesis. Treatment with a strong base (e.g., LDA) induces dehydrohalogenation, eliminating two equivalents of HBr and forming a lithium ynolate :

CH2(Br)2COOEtLDALiC≡CCOOEt+2 HBr

The ynolate can participate in nucleophilic additions or further functionalization.

Substitution Reactions

The α-bromine atoms undergo nucleophilic substitution with soft nucleophiles. For example:

-

Azide Substitution : Reaction with sodium azide (NaN₃) replaces bromine with azide groups, yielding α,α-diazido esters .

-

Ammonolysis : Treatment with amines produces α,α-diamino esters, though yields are moderate due to steric hindrance.

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NaN₃ | DMF, 60°C | Ethyl 2,2-diazidopropanoate | Click chemistry precursors |

| NH₃ | Ethanol, reflux | Ethyl 2,2-diaminopropanoate | Peptide synthesis |

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester group hydrolyzes to form α,α-dibromopropanoic acid. Heating this acid induces decarboxylation, yielding brominated alkanes:

CH2(Br)2COOEtH3O+CH2(Br)2COOHΔCH2Br2+CO2

This reaction is useful for generating geminal dibromoalkanes.

Comparative Reactivity of Dibromo Esters

The reactivity of this compound differs from vicinal dibromo esters due to its geminal configuration:

| Property | This compound | Ethyl 2,3-dibromopropanoate |

|---|---|---|

| Elimination Pathway | Forms ynolates | Forms alkenes |

| Nucleophilic Substitution | Moderate (steric hindrance) | High (vicinal leaving groups) |

| Stability under Heat | Decarboxylates | Eliminates HBr |

属性

CAS 编号 |

34757-17-0 |

|---|---|

分子式 |

C5H8Br2O2 |

分子量 |

259.92 g/mol |

IUPAC 名称 |

ethyl 2,2-dibromopropanoate |

InChI |

InChI=1S/C5H8Br2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3 |

InChI 键 |

DCPDRQNPPXSXIB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)(Br)Br |

规范 SMILES |

CCOC(=O)C(C)(Br)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。